2-(4-Ethylphenoxy)ethanesulfonyl chloride
Overview
Description
2-(4-Ethylphenoxy)ethanesulfonyl chloride is a useful research compound. Its molecular formula is C10H13ClO3S and its molecular weight is 248.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Sulfonyl Chlorides
Sulfonyl chlorides are a class of organic compounds sharing a common functional group commonly represented as -SO2Cl. The sulfonyl chloride functional group is characterized by the sulfur atom bonded to two oxygen atoms (double bonds), and one chlorine atom. They are known for their role as reactive intermediates in the synthesis of various chemical compounds, including sulfonyl derivatives and sulfonamides .
Mode of Action
Sulfonyl chlorides are typically electrophilic at sulfur, meaning they have a tendency to react with nucleophiles. This reactivity is often utilized in organic synthesis. For example, sulfonyl chlorides can react with amines to produce sulfonamides, or with alcohols to produce sulfonate esters .
Pharmacokinetics
As with all chemicals, these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the dose .
Result of Action
In general, the products of reactions involving sulfonyl chlorides (such as sulfonamides and sulfonate esters) have a wide range of biological activities and are found in many pharmaceuticals .
Action Environment
The action, efficacy, and stability of “2-(4-Ethylphenoxy)ethanesulfonyl chloride” would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors could affect the compound’s reactivity and the rate at which it undergoes chemical reactions .
Properties
IUPAC Name |
2-(4-ethylphenoxy)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-2-9-3-5-10(6-4-9)14-7-8-15(11,12)13/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAMBUTUGUYMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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